Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A parent compound with similar bicyclic structure.
Methyl benzoate: An ester with a simpler aromatic structure.
Cyclohexene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to its combination of a bicyclic structure and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is an organic compound characterized by its unique bicyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following properties:
Property | Value |
---|---|
CAS Number | 93185-60-5 |
Molecular Formula | C₁₀H₁₀O₂ |
Molecular Weight | 162.2 g/mol |
Purity | ≥ 95% |
The compound features a bicyclic framework with a carboxylate group at the 3-position, which significantly influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity through:
- Hydrogen Bonding: The carboxylate group can form hydrogen bonds with amino acid residues in proteins.
- Electrostatic Interactions: The charged nature of the carboxylate enhances its interaction with positively charged residues.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects: Its structural characteristics might contribute to anti-inflammatory responses in various biological systems.
- Anticancer Properties: Investigations are ongoing regarding its potential to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities and applications of this compound:
-
Antimicrobial Study:
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations above 50 µg/mL.
-
Anti-inflammatory Research:
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), suggesting potential use in inflammatory conditions.
-
Cancer Cell Line Studies:
- Research on various cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis at specific concentrations (IC50 values ranged from 20 to 50 µM).
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
Bicyclo[4.2.0]octa-1,3,5-triene | Parent Structure | Lacks functional groups; serves as a base for comparison |
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | Positional Isomer | Carboxylate group at a different position; differing reactivity |
7-Methylbicyclo[4.2.0]octa-1,3,5-triene | Methyl-substituted | Exhibits different biological properties due to methyl substitution |
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
QEWVLAMBMDXRFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
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